1,8-Dichloroanthracen-9-yl bromoacetate
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Overview
Description
1,8-Dichloroanthracen-9-yl bromoacetate is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their applications in various fields such as organic electronics, photochemistry, and medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at positions 1 and 8, and a bromoacetate group at position 9 on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloroanthracen-9-yl bromoacetate typically involves the following steps:
Starting Material: The synthesis begins with 1,8-dichloroanthracene.
Bromination: The 9-position of 1,8-dichloroanthracene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile).
Esterification: The resulting 9-bromo-1,8-dichloroanthracene is then reacted with bromoacetic acid or its derivatives in the presence of a base such as triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloroanthracen-9-yl bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Cycloaddition Reactions: The anthracene moiety can participate in [4+4] cycloaddition reactions under UV light to form cyclomers.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cycloaddition: UV light irradiation in the presence of a suitable solvent.
Major Products
Substitution: Various substituted anthracene derivatives.
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Cycloaddition: Cyclomers of anthracene.
Scientific Research Applications
1,8-Dichloroanthracen-9-yl bromoacetate has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: Employed in studies involving photochemical reactions and photo-switchable materials.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,8-Dichloroanthracen-9-yl bromoacetate involves its interaction with various molecular targets and pathways:
Photochemical Reactions: The anthracene core can absorb UV light and undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with other molecules.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites and modifying critical residues.
Comparison with Similar Compounds
Similar Compounds
1,8-Dichloroanthracene: Lacks the bromoacetate group but shares the dichloroanthracene core.
9-Bromoanthracene: Contains a bromine atom at the 9-position but lacks the dichloro substituents.
Anthracene-9-carboxylic acid: Contains a carboxylic acid group at the 9-position instead of a bromoacetate group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
CAS No. |
378186-40-4 |
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Molecular Formula |
C16H9BrCl2O2 |
Molecular Weight |
384.0 g/mol |
IUPAC Name |
(1,8-dichloroanthracen-9-yl) 2-bromoacetate |
InChI |
InChI=1S/C16H9BrCl2O2/c17-8-13(20)21-16-14-9(3-1-5-11(14)18)7-10-4-2-6-12(19)15(10)16/h1-7H,8H2 |
InChI Key |
VYIYCGOQMFGHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)OC(=O)CBr |
Origin of Product |
United States |
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